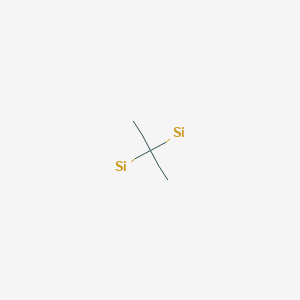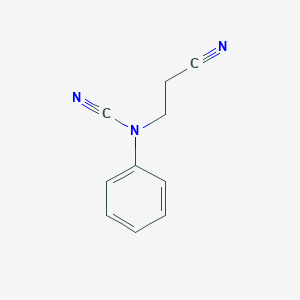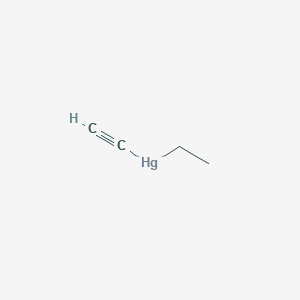
Ethyl(ethynyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(ethynyl)mercury is an organometallic compound composed of an ethyl group (CH₃CH₂-) and an ethynyl group (C≡C-) bound to a mercury (II) center. This compound is a type of organomercury compound, which means it contains a carbon-mercury bond. Organomercury compounds are known for their significant toxicity and have been studied extensively for their environmental and biological impacts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(ethynyl)mercury typically involves the reaction of ethynylmercury chloride with ethylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{MgBr} + \text{C}_2\text{H}_5\text{HgCl} \rightarrow \text{C}_2\text{H}_5\text{HgC}_2\text{H} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent controls to prevent environmental contamination and ensure the safety of workers.
化学反应分析
Types of Reactions
Ethyl(ethynyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury (II) oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and hydrocarbons.
Substitution: The ethyl and ethynyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Mercury (II) oxide (HgO) and carbon dioxide (CO₂).
Reduction: Elemental mercury (Hg) and ethane (C₂H₆).
Substitution: Various organomercury compounds depending on the nucleophile used.
科学研究应用
Ethyl(ethynyl)mercury has limited applications in scientific research due to its toxicity. it has been studied for its potential use in:
Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigating the effects of organomercury compounds on biological systems.
Medicine: Limited use in the past as a preservative in vaccines, although this has been largely discontinued due to safety concerns.
Industry: Occasionally used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl(ethynyl)mercury involves its interaction with thiol groups (-SH) in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can also cross the blood-brain barrier, leading to neurological effects.
相似化合物的比较
Similar Compounds
Methylmercury (CH₃Hg): Another organomercury compound with a methyl group instead of an ethyl group.
Ethylmercury (C₂H₅Hg): Similar to ethyl(ethynyl)mercury but lacks the ethynyl group.
Phenylmercury (C₆H₅Hg): Contains a phenyl group instead of an ethyl or ethynyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and ethynyl groups, which can influence its reactivity and toxicity. The ethynyl group introduces additional reactivity, making it distinct from other organomercury compounds.
属性
CAS 编号 |
82490-17-3 |
|---|---|
分子式 |
C4H6Hg |
分子量 |
254.68 g/mol |
IUPAC 名称 |
ethyl(ethynyl)mercury |
InChI |
InChI=1S/C2H5.C2H.Hg/c2*1-2;/h1H2,2H3;1H; |
InChI 键 |
JTOVXSBGNYTHGT-UHFFFAOYSA-N |
规范 SMILES |
CC[Hg]C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


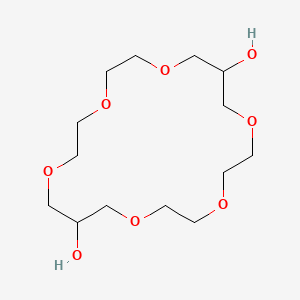
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
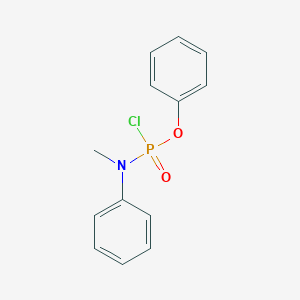

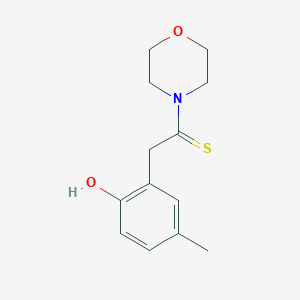
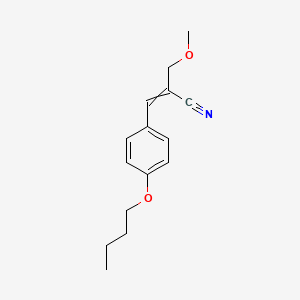
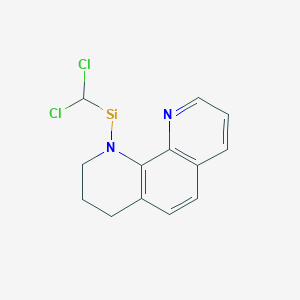
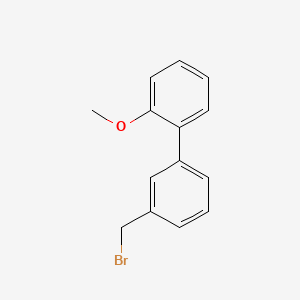
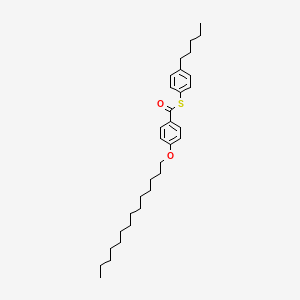
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
